3-Pyridinol, 5-bromo-, 1-oxide
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Overview
Description
3-Pyridinol, 5-bromo-, 1-oxide is a chemical compound with the molecular formula C5H4BrNO2 It is a derivative of pyridine, where the hydroxyl group is located at the third position, a bromine atom at the fifth position, and an oxide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-bromo-, 1-oxide typically involves the bromination of 3-pyridinol followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fifth position .
For the oxidation step, hydrogen peroxide or other oxidizing agents can be used to introduce the oxide group to the nitrogen atom. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production method is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 5-bromo-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 3-pyridinol derivatives.
Substitution: Formation of various substituted pyridinol compounds.
Scientific Research Applications
3-Pyridinol, 5-bromo-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 5-bromo-, 1-oxide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative stress. The presence of the bromine atom and the oxide group enhances its reactivity and effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinol: Lacks the bromine atom and oxide group, making it less reactive.
5-Bromo-3-pyridinol: Similar structure but without the oxide group.
3-Pyridinol, 1-oxide: Lacks the bromine atom.
Uniqueness
The presence of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
847664-66-8 |
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Molecular Formula |
C5H4BrNO2 |
Molecular Weight |
189.99 g/mol |
IUPAC Name |
5-bromo-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H |
InChI Key |
OKKLKZXJKBLJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])O |
Origin of Product |
United States |
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